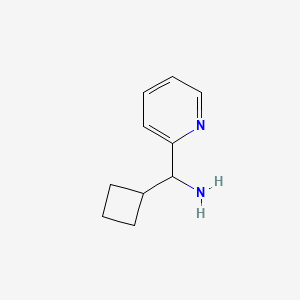

Cyclobutyl(pyridin-2-yl)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclobutyl(pyridin-2-yl)methanamine is a chemical compound with the molecular formula C10H14N2 . It is a compound that has potential applications in various fields, including pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of this compound involves several steps. One approach involves the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent . This method is efficient, rapid, and provides diverse products under milder reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclobutyl group attached to a pyridin-2-yl group via a methanamine linkage . The molecular weight of the compound is 162.23 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be oxidized to form pyridin-2-yl-methanones . This reaction is facilitated by a copper catalyst and involves the direct oxidation of Csp3-H with water .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 162.23 and its InChI Code is 1S/C10H14N2/c11-10(8-4-3-5-8)9-6-1-2-7-12-9/h1-2,6-8,10H,3-5,11H2 .科学的研究の応用

New Palladium(II) and Platinum(II) Complexes

New palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands, including R-(pyridin-2-yl)methanamine, have been synthesized and characterized. These complexes demonstrate significant anticancer activity against various human cancerous cell lines, showcasing strong DNA-binding affinity and selective cytotoxic activity towards cancerous cells without harming noncancerous cells. Further studies are needed to understand their selective toxicity and mechanism of action (Mbugua et al., 2020).

Synthesis and Antiviral Activity

The synthesis and evaluation of aminoadamantane derivatives, including some spiro[pyrrolidine-2,2'-adamantanes], have been reported. These compounds exhibited inhibitory effects against the cytopathicity of influenza A virus at concentrations lower than amantadine and were specific to influenza A virus, indicating their potential as antiviral agents (Kolocouris et al., 1994).

DNA Photolyase Mechanism

The mechanism by which DNA photolyase repairs DNA damaged by UV radiation through the energy of visible light has been elucidated. This enzyme utilizes cyclobutane pyrimidine dimers as substrates to perform DNA repair, indicating its critical role in cellular defense against UV-induced DNA damage (Sancar, 1994).

Catalytic Applications of NCN′ and PCN Pincer Palladacycles

1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have undergone C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, demonstrating good catalytic activity and selectivity in various reactions. This research suggests the potential of these compounds in catalytic applications (Roffe et al., 2016).

Anticonvulsant Activity of Heterocyclic Schiff Bases

A series of novel Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for anticonvulsant activity. Several compounds exhibited significant seizures protection, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Safety and Hazards

将来の方向性

The future directions for research on Cyclobutyl(pyridin-2-yl)methanamine could involve exploring its potential applications in various fields, such as pharmaceuticals and materials science . Additionally, further studies could be conducted to fully understand its mechanism of action and to develop safer and more efficient methods for its synthesis .

作用機序

Target of Action

The primary targets of Cyclobutyl(pyridin-2-yl)methanamine are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

It has been observed that this compound can undergo oxidation reactions . In a metal-free approach, the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent has been described .

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .

Action Environment

Factors such as temperature, pH, and presence of other compounds could potentially affect its action .

特性

IUPAC Name |

cyclobutyl(pyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-10(8-4-3-5-8)9-6-1-2-7-12-9/h1-2,6-8,10H,3-5,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASZCMBNRAFLOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-chloroacetyl)-N,N-dimethyl-4',7'-dihydrospiro[piperidine-4,6'-pyrazolo[3,2-c][1,4]oxazine]-2'-carboxamide](/img/structure/B2744522.png)

![2-(4-ethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2744523.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2744524.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2,6-difluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2744525.png)

![Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2744531.png)

![3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2744532.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one](/img/structure/B2744533.png)

![1-(2-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2744534.png)

![N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2744535.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2744542.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2744544.png)